gamma-Resorcylic acid, 4-(p-methylbenzyl)-
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Overview
Description
It consists of 14 hydrogen atoms, 15 carbon atoms, and 4 oxygen atoms . This compound is a derivative of gamma-resorcylic acid, which is a type of dihydroxybenzoic acid.
Preparation Methods
The preparation of gamma-Resorcylic acid, 4-(p-methylbenzyl)-, involves synthetic routes that typically include the carboxylation of resorcinol. One common method is the Kolbe-Schmitt reaction, which involves the carboxylation of resorcinol at high pressure and high temperature . This reaction can be catalyzed by various decarboxylases, such as the gamma-resorcylic acid decarboxylase from Rhizobium radiobacter . Industrial production methods often utilize recombinant Escherichia coli cells expressing specific decarboxylase genes to achieve regioselective carboxylation .
Chemical Reactions Analysis
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring can be substituted with other functional groups . Major products formed from these reactions include various substituted benzoic acids and their derivatives.
Scientific Research Applications
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, has several scientific research applications. It is used as an intermediate in the production of medicines, herbicides, and industrial chemicals . In biology and medicine, it is studied for its potential antibacterial, antifouling, and antimalarial activities . The compound is also used in the synthesis of resorcylic acid lactones, which have shown promise as kinase inhibitors and HSP90 inhibitors . These properties make it a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of gamma-Resorcylic acid, 4-(p-methylbenzyl)-, involves its interaction with specific molecular targets and pathways. The compound is known to undergo reversible decarboxylation and carboxylation reactions catalyzed by gamma-resorcylic acid decarboxylase . This enzyme catalyzes the conversion of resorcinol to gamma-resorcylic acid without the formation of by-products . The enzyme’s activity is not affected by the presence of oxygen and does not require cofactors, making it efficient for practical applications .
Comparison with Similar Compounds
Gamma-Resorcylic acid, 4-(p-methylbenzyl)-, can be compared with other similar compounds such as alpha-resorcylic acid and beta-resorcylic acid. These compounds differ in the position of the hydroxyl groups on the benzene ring. While gamma-resorcylic acid has hydroxyl groups at the 2,6-positions, alpha-resorcylic acid has them at the 2,4-positions, and beta-resorcylic acid has them at the 2,5-positions . The unique positioning of the hydroxyl groups in gamma-resorcylic acid, 4-(p-methylbenzyl)-, contributes to its distinct chemical properties and reactivity .
Properties
CAS No. |
92549-70-7 |
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Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
2,6-dihydroxy-4-[(4-methylphenyl)methyl]benzoic acid |
InChI |
InChI=1S/C15H14O4/c1-9-2-4-10(5-3-9)6-11-7-12(16)14(15(18)19)13(17)8-11/h2-5,7-8,16-17H,6H2,1H3,(H,18,19) |
InChI Key |
QULOOOAMYKMCTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=CC(=C(C(=C2)O)C(=O)O)O |
Origin of Product |
United States |
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